molecular formula C21H16BrN3O3 B11317986 6-bromo-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-4-oxo-4H-chromene-2-carboxamide

6-bromo-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11317986
M. Wt: 438.3 g/mol
InChI Key: LRZGRNWUANBAKR-UHFFFAOYSA-N
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Description

6-BROMO-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-4-OXO-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromine atom, a pyrazole ring, and a chromene moiety

Preparation Methods

The synthesis of 6-BROMO-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-4-OXO-4H-CHROMENE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity of the final product .

Industrial production methods for this compound may involve optimization of the synthetic route to scale up the production while maintaining the quality and consistency of the product. This could include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

6-BROMO-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-4-OXO-4H-CHROMENE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

6-BROMO-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-4-OXO-4H-CHROMENE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anticancer and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-BROMO-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-4-OXO-4H-CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of certain cellular processes, such as cell proliferation in cancer cells .

Comparison with Similar Compounds

When compared to similar compounds, 6-BROMO-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-4-OXO-4H-CHROMENE-2-CARBOXAMIDE stands out due to its unique combination of functional groups and structural features. Similar compounds include other brominated pyrazole derivatives and chromene-based molecules. The presence of the bromine atom and the specific arrangement of the pyrazole and chromene rings contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C21H16BrN3O3

Molecular Weight

438.3 g/mol

IUPAC Name

6-bromo-N-[2-[(4-methylphenyl)methyl]pyrazol-3-yl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C21H16BrN3O3/c1-13-2-4-14(5-3-13)12-25-20(8-9-23-25)24-21(27)19-11-17(26)16-10-15(22)6-7-18(16)28-19/h2-11H,12H2,1H3,(H,24,27)

InChI Key

LRZGRNWUANBAKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Br

Origin of Product

United States

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